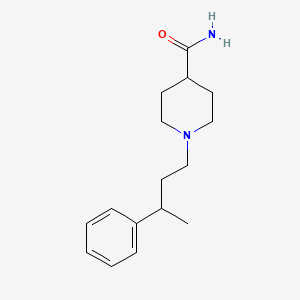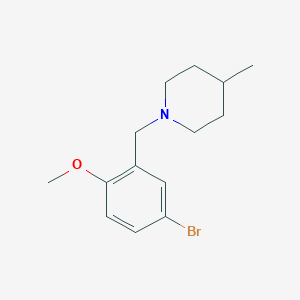![molecular formula C13H20N2O2 B3851026 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851026.png)
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Vue d'ensemble
Description
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as HEPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HEPP is a derivative of phenol and piperazine, and it has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been investigated for its potential therapeutic applications in various fields. One of the most notable applications is in cancer research, where 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation. Other potential applications of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol include its use as an antiviral, antibacterial, and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and apoptosis. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to exhibit various biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to exhibit antioxidant activity, reduce inflammation, and improve cognitive function. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Orientations Futures
There are many potential future directions for research on 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. One area of interest is in the development of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol and to identify its molecular targets. Additionally, more research is needed to explore the potential applications of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in other fields, such as infectious disease and inflammation.
Propriétés
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13(12)17/h1-4,16-17H,5-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOLDPYEKXWJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B3850944.png)
amino]methyl}-4,6-diiodophenol](/img/structure/B3850950.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(1-pyrenylmethyl)-1,3-propanediamine](/img/structure/B3850953.png)

![[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B3850965.png)
![1-acetyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3850974.png)

![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxylate](/img/structure/B3851002.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-nitrobenzyl)-1,3-propanediamine](/img/structure/B3851016.png)

![2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3851036.png)
![1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851044.png)
![2,2'-{[(4-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3851047.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3851055.png)